

A Comparative Analysis of Triterpenoids from the Epidermis of *Poria cocos*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Poricoic acid B*

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This guide provides an objective comparison of the triterpenoid content and profile in the epidermis of *Poria cocos* (also known as Fulingpi) versus other parts of the sclerotium, supported by experimental data from multiple studies. The epidermis, a traditionally used part in Chinese medicine, exhibits a distinct and concentrated triterpenoid profile, suggesting its potential for targeted therapeutic applications.

Quantitative Comparison of Triterpenoids

The epidermis of *Poria cocos* is notably richer in specific triterpenoids compared to the inner parts of the sclerotium (Baifuling) and its fermented mycelia.^[1] High-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry (HPLC-QTOF-MS/MS) analysis has revealed a higher total number of triterpene acids in the epidermis.^[1]

One study identified 31 triterpene acids in the epidermis, compared to 24 in the inner part and 19 in the fermented mycelia.^[1] This suggests that the epidermis is a concentrated source of diverse triterpenoids.

Table 1: Comparative Quantification of Major Triterpenoids in Different Parts of *Poria cocos*

Triterpenoid	Epidermis (mg/g)	Inner Part (mg/g)	Fermented Mycelia (mg/g)	Reference
Dehydropachymic acid (DPA)	Significantly higher than inner part and mycelia	Lower than epidermis	1.07	[1]
Pachymic acid (PA)	Significantly higher than inner part and mycelia	Lower than epidermis	0.61	[1]
Dehydrotumulosic acid	Higher than inner part and mycelia	Lower than epidermis	Not specified	[2]
Trametenolic acid	Higher than inner part and mycelia	Lower than epidermis	Not specified	[2]
Dehydrotrametenolic acid	Higher than inner part and mycelia	Lower than epidermis	Not specified	[2]
Poricoic acid A	Higher than inner part and mycelia	Lower than epidermis	Not specified	[2]
3-O-acetyl-16 α -hydroxytrametenolic acid (AHTRA)	Lower than mycelia	Lower than mycelia	Higher than other parts	[1]
Dehydrotrametenolic acid (DTUA)	Lower than mycelia	Lower than mycelia	Higher than other parts	[1]

Note: "Not specified" indicates that the direct quantitative comparison was not provided in the cited source, although the trend of higher concentration in the epidermis was noted.

Studies have consistently shown that the surface layer of the *W. cocos* sclerotium contains high concentrations of the five main triterpenoids: dehydrotumulosic acid, polyporenic acid C, pachymic acid, dehydrotrametenolic acid, and dehydroeburicoic acid.[2] Another study reported that the pachymic acid content in the epidermis (5.66–8.09 g/kg) was significantly higher than in the sclerotium without epidermis (0.198–0.332 g/kg).[3]

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of triterpenoids from *Poria cocos*.

Method 1: Ultrasonic-Assisted Extraction and UHPLC-MS/MS Analysis

This method is suitable for the quantitative analysis of a broad range of triterpenoid acids.

1. Sample Preparation:

- Obtain the epidermis (Fulingpi) and inner part (Baifuling) of *Poria cocos*.
- Dry the samples to a constant weight and pulverize them into a homogenous powder.

2. Extraction:

- Weigh 1.0 g of the powdered sample.
- Add 50 mL of 75% ethanol.[\[4\]](#)
- Subject the mixture to ultrasonic extraction for 60 minutes at 60°C.[\[5\]](#)
- Filter the extract and collect the filtrate.
- Repeat the extraction process twice more with fresh solvent.
- Combine the filtrates and evaporate to dryness under reduced pressure.

3. Analysis by UHPLC-Triple Quadrupole MS:[\[2\]](#)

- Chromatographic System: Utilize a UHPLC system equipped with a C18 column.
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[\[5\]](#)
- Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

- Quantification: Use external standards of known triterpenoids to create a calibration curve for accurate quantification.

Method 2: Reflux Extraction and HPLC-QTOF-MS/MS Identification

This method is effective for the identification and characterization of a wide array of triterpenoids.

1. Sample Preparation:

- As described in Method 1.

2. Extraction:

- Take 50 g of the powdered epidermis.
- Extract with a 1:1 (v/v) solution of n-butanol and water (2 L) under reflux at 60°C for 40 minutes.[\[6\]](#)
- Filter the solution and concentrate the filtrate using a rotary evaporator.[\[6\]](#)
- Suspend the concentrated filtrate in distilled water and perform a liquid-liquid extraction with ethyl acetate three times.[\[6\]](#)
- Combine the ethyl acetate fractions and evaporate to dryness to yield the crude triterpenoid extract.[\[6\]](#)

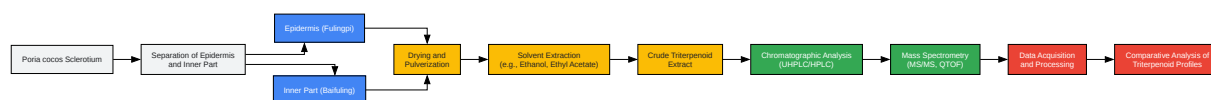
3. Analysis by HPLC-QTOF-MS/MS:[\[1\]](#)

- Chromatographic System: An HPLC system with a C18 column.
- Mobile Phase: A gradient elution program using acetonitrile and water containing a small amount of formic acid to improve ionization.[\[5\]](#)
- Detection: A QTOF mass spectrometer to obtain high-resolution mass spectra and fragmentation patterns for compound identification.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of triterpenoids from *Poria cocos*.





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- To cite this document: BenchChem. [A Comparative Analysis of Triterpenoids from the Epidermis of Poria cocos]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10825330#comparative-analysis-of-triterpenoids-from-the-epidermis-of-poria-cocos]

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